molecular formula C26H30N2O2 B7701547 1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7701547
M. Wt: 402.5 g/mol
InChI Key: MWYYNMHKJHQGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a tetrahydroquinoline derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. This compound has also been studied for its potential effects on the central nervous system, including its ability to enhance memory and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential to target specific enzymes or receptors in the body. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is to further investigate its potential as an anticancer, antifungal, and antibacterial agent. Another direction is to study its effects on the central nervous system and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs or compounds.

Synthesis Methods

The synthesis of 1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been reported using various methods. One of the most commonly used methods is the reaction of 4-methylbenzoyl chloride with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pentan-2-amine to obtain the final product.

Scientific Research Applications

1-(4-methylbenzoyl)-N-(pentan-2-yl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has shown potential in various scientific research applications. It has been reported to have anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-19-9-11-21(12-10-19)26(30)28-17-5-8-22-18-23(13-14-24(22)28)25(29)27-16-15-20-6-3-2-4-7-20/h6,9-14,18H,2-5,7-8,15-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYYNMHKJHQGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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